Home > Products > Screening Compounds P62820 > Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- - 50603-87-7

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-

Catalog Number: EVT-2892695
CAS Number: 50603-87-7
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound: N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide []

    • Compound Description: This compound is a benzopyran-based molecule investigated as a potential potassium-channel opener with therapeutic potential for cardiovascular diseases []. The molecule features a dimethoxymethyl and a hydroxyl group at positions 2 and 3, respectively, which are in axial orientations []. The acetamide group at position 4 adopts a pseudo-equatorial position, nearly perpendicular to the benzopyran plane [].
    • Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- []. The differences lie in the substitution pattern.
    • Compound: Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate-9,10,11,20-14C4 []

      Compound Description: This compound, also known as ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate labeled with carbon-14 at positions 9, 10, 11, and 20, is a heteroarotinoid []. It has demonstrated significant activity in several assays compared to the benchmark compound trans-retinoic acid [].

    • Relevance: This compound belongs to the heteroarotinoid class, which often incorporate a benzopyran moiety, similar to the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- []. The variations between the two compounds are found in the substituents attached to this shared core.
    • Compound: 2‐(1,3‐Dioxo‐4,5,6,7‐tetrahydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate []

      Compound Description: This compound is characterized by a central acetamide group linked to a fluorinated benzoxazine ring system []. The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds [].

    • Relevance: This compound features a 3,4‐dihydro‐2H‐benzoxazine ring, closely resembling the 3,4-dihydro-2H-1-benzopyran core of the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-y1)-1-propenyl]benzoic acid-11-[14C] []

      Compound Description: This heteroarotinoid compound has shown potential in the treatment of skin disorders and various cancers []. Labeled with carbon-14 at the 11-position, it exhibits good activity in several assays, outperforming the standard trans-retinoic acid [].

    • Relevance: This compound, with its benzopyran unit, belongs to the heteroarotinoid family, a group known to often include this structural motif. Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, with its benzopyran core, shares this characteristic [].
    • Compound: N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazin-6-yl acetamide []

      Compound Description: This compound serves as a base structure for several derivatives explored for their herbicidal properties [, ].

    • Relevance: Both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, belong to the benzopyran chemical class [, ].
    • Compound: R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea []

      Compound Description: This compound acts as a histone deacetylase class III inhibitor []. It displays significant antiproliferative activity against several cancer cell lines, leading to cell senescence []. This compound has demonstrated lower impact on normal glial cells, highlighting a promising selectivity index exceeding 10 [].

    • Relevance: This compound, with its 3,4-dihydro-2H-1-benzopyran structure, belongs to the same chemical class as the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: 4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] []

      Compound Description: This dicondensed spiropyran compound was synthesized using indoline and 3,5-dibromo-salicylaldehyde as starting materials []. Its molecular structure was determined by X-ray single-crystal diffraction [].

    • Relevance: This compound features a spiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] moiety, highlighting the presence of the 3,4-dihydro-2H-1-benzopyran core structure, a commonality it shares with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: 4-(2-methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6-nitryl-1'-ethyl-3',3'-dimethylspiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] []

      Compound Description: This dicondensed spiropyran compound was synthesized through the reaction of indoline with 5-nitrosalicylaldehyde []. X-ray diffraction was employed to determine its crystal structure [].

    • Relevance: This compound also contains a spiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] unit, indicating that both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- share the 3,4-dihydro-2H-1-benzopyran core in their structures [].
    • Compound: alpha,alpha'-[iminobis-(methylene)]bis(3,4-dihydro-2H-1-benzopyran-2-methanol) hydrobromide []

      Compound Description: This compound exists as two stereoisomers []. The biologically active isomer (I) demonstrates β1-selective adrenergic receptor blocking activity and possesses the S,R,R,S absolute configuration []. Conversely, isomer (II), being inactive, exhibits the R,S,S,R configuration [].

    • Relevance: This compound incorporates a bis(3,4-dihydro-2H-1-benzopyran) moiety in its structure, signifying that it shares the 3,4-dihydro-2H-1-benzopyran core with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933) []

      Compound Description: BN 80933 is a dual inhibitor targeting both neuronal nitric oxide synthase and lipid peroxidation, making it a potential candidate for neuroprotective therapies [, ]. It has demonstrated efficacy in reducing brain damage in animal models of head trauma, global ischemia, and transient focal ischemia [, ].

    • Relevance: This compound contains a 3,4-dihydro-2H-1-benzopyran unit, directly linking it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- based on their shared core structure [, ].
    • Compound: 6-Acetyl-3,4-dihydro-3-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran []

      Compound Description: This compound serves as a precursor in the synthesis of more complex 2,2-dimethylbenzopyrans, which are recognized for their diverse biological activities, such as antibacterial, antifungal, antimicrobial, anticancer, antiulcer, and antifeedant properties [].

    • Relevance: Both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- fall under the same chemical class - benzopyrans, as evidenced by their core structural similarity [].
    • Compound: (2S,3R,4S)-N’-Benzyl-N’’-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydro- xy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372) []

      Compound Description: KR-31372 exhibits cardioprotective effects in both rats and dogs, likely due to its activation of mitochondrial ATP-sensitive potassium (KATP) channels []. This compound has shown promise in reducing infarct size and improving cardiac function following ischemia/reperfusion injury in experimental models [].

    • Relevance: KR-31372 contains a dihydro-2H-benzopyran unit within its structure [], indicating a structural similarity to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, which shares the same core structure.
    • Compound: 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamide []

    • Relevance: This compound, with its 2H-quinazolin ring, is structurally similar to the benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378) []

      Compound Description: KR-31378, a benzopyran analog, exhibits antiapoptotic effects in human umbilical vein endothelial cells (HUVECs) []. It effectively protects these cells from lipopolysaccharide (LPS)-induced death by scavenging reactive oxygen species, reducing tumor necrosis factor-alpha production, and modulating Bcl-2 family protein expression [].

    • Relevance: KR-31378 includes a dihydro-2H-benzopyran structural unit [], underlining its structural kinship with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, as both compounds share this central structural element.
    • Compound: N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide []

      Compound Description: This compound serves as a versatile building block in organic synthesis and undergoes a unique recyclization reaction in acidic ethanol when treated with amines []. This transformation leads to the formation of dihydropyrrolone derivatives, which are valuable intermediates in the synthesis of pyrrolo[3,4-b]pyridin-5-ones [].

    • Relevance: This compound possesses a 2H-pyran unit, demonstrating a degree of structural similarity to the 2H-1-benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide []

      Compound Description: This compound is part of a series of compounds studied for their potential antibacterial and antifungal activities [, ].

    • Relevance: While not a direct structural analog, this compound's synthesis shares a common starting material, 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide (2), with a series of 2H-pyrrole-2-ones also under investigation [, ]. This shared synthetic origin indirectly connects it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-.
    • Compound Description: This compound and its thirteen derivatives were investigated for their vasorelaxant activity []. These compounds showed the ability to relax rat aorta contracted by 30 mmol•L^(-1) KCl [].

    • Relevance: This compound shares the core structure of 3,4-dihydro-2H-1-benzopyran with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide []

      Compound Description: This compound features a heterocyclic thiazine ring adopting a half-chair conformation []. Hydrogen bonding interactions, including N—H⋯O and C—H⋯O, contribute to the stability of its crystal structure [].

    • Relevance: This compound contains a benzothiazine structure, exhibiting a structural resemblance to the benzopyran core in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

      Compound Description: MF498 acts as a selective antagonist of the E prostanoid receptor 4 (EP4) []. This compound shows promise in reducing inflammation in a rat model of rheumatoid arthritis and alleviating joint pain in a guinea pig model of osteoarthritis []. It exhibits good tolerability in gastrointestinal toxicity tests and displays renal effects similar to those of the COX-2 inhibitor MF-tricyclic [].

    • Relevance: This compound, while not a direct structural analog, targets the EP4 receptor, which is involved in inflammatory processes []. Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, through its potential as a scaffold for developing anti-inflammatory agents, could indirectly relate to MF498's mechanism of action.
    • Compound: 3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) []

      Compound Description: ISQ-1 is a potent and selective inhibitor of the ultrarapid delayed rectifier potassium current (IKur) []. It shows potential as an atrial antiarrhythmic agent [].

    • Relevance: While structurally distinct, both ISQ-1 and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- are being investigated for their potential in treating cardiovascular diseases, though through different mechanisms [].
    • Compound: 3-(5-amino-1,3,4-oxadiazol-2-yl)-4-hydroxy-2H[1]-benzopyran-2-one []

      Compound Description: This compound and its derivatives were synthesized and investigated for their antimicrobial activity [].

    • Relevance: This compound has a 2H[1]-benzopyran-2-one core, directly linking it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- which shares a similar scaffold [].
    • Compound: 2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide (Compound I) []

      Compound Description: Compound I is a potent, selective, and orally bioavailable thrombin inhibitor []. Biotransformation studies in rats revealed extensive metabolism of the compound, leading to the formation of dihydro-imidazole and imidazolidine derivatives through metabolic activation of the pyrazinone ring [].

    • Relevance: While not a direct structural analog, this compound shares the presence of a central acetamide moiety with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (R)-3-N,N-dicyclobutylamino-8-fluoro-[6-3H]-3,4-dihydro-2H-1-benzopyran-5-carboxamide ([3H]NAD-299) []

      Compound Description: [3H]NAD-299 exhibits high affinity for cloned human 5-hydroxy-tryptamine1A (5-HT1A) receptors []. It acts as a silent antagonist in [35S]GTPγS binding assays [].

    • Relevance: [3H]NAD-299 shares a 3,4-dihydro-2H-1-benzopyran structural motif with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [], directly connecting these compounds based on their core structure.
    • Compound: (S,S,S,S)-Nebivolol hydrochloride hemihydrate []

      Compound Description: (S,S,S,S)-Nebivolol, a cardiovascular drug, undergoes extensive metabolism in the liver []. One of its metabolites, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, results from N-dealkylation and exhibits a potentially elevated risk of mutagenic activity compared to the parent compound [].

    • Relevance: One of the metabolites of (S,S,S,S)-Nebivolol, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, shares a 3,4-dihydro-2H-1-benzopyran core with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, highlighting a structural connection between these compounds [, ].
    • Compound: N-[7-[5(R)-[7-[1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-pyridinyl]-6-methyl-7-oxo-1(E),3(E),5(E)-heptatrienyl]tetrahydro-3(S),4(R)-dihydroxyfuran-2(S)-yl]-6(S)-methoxy-5,7(R)-dimethyl-2(E),4(E)-heptadienyl]-α(S)-ethyl-5,5-dimethyltetrahydro-2(R),3(R),4(R)-trihydroxy-6(S)-[1(E),3(Z)-pentadienyl]-2H-pyran-2-acetamide. []

      Compound Description: This compound is the complete structure of the antibiotic aurodox, a potent antibacterial agent [].

    • Relevance: This compound, with its 2H-pyran unit, demonstrates a degree of structural similarity to the 2H-1-benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
Overview

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, is an organic compound that features a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring. This compound is significant in medicinal chemistry due to its potential therapeutic applications. The benzopyran derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Source

The compound can be synthesized from various precursors, often involving reactions that introduce the benzopyran structure to an acetamide functional group. Its synthesis has been documented in several patents and scientific literature, indicating its relevance in pharmaceutical research .

Classification

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- falls under the classification of organic compounds with both amide and heterocyclic structures. It is categorized as a benzopyran derivative, which is part of a larger class of compounds known for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-2H-1-benzopyran with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of the desired acetamide derivative.

Technical Details

  1. Reagents: Common reagents include acetic anhydride or acetyl chloride as acylating agents.
  2. Solvents: Reactions are often conducted in solvents like dichloromethane or ethanol.
  3. Conditions: The reaction may require reflux conditions for several hours to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular formula of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- is C12H13NOC_{12}H_{13}NO. The structure features:

  • A benzopyran ring system.
  • An amide functional group attached to the benzopyran moiety.

Data

The compound has a molecular weight of approximately 201.24 g/mol. The structural representation can be derived from its InChI key: MDGVKKRTOZRWFP-UHFFFAOYSA-N, which provides insight into its stereochemistry and connectivity .

Chemical Reactions Analysis

Reactions

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- can participate in various chemical reactions:

  1. Acylation: It can react with different acylating agents to form new derivatives.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to the corresponding acid and amine.

Technical Details

In laboratory settings, reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- involves interaction with biological targets that may include enzymes or receptors associated with inflammation and pain pathways. The specific interactions can modulate signaling pathways leading to therapeutic effects.

Data

Research indicates that compounds with similar structures exhibit activity through inhibition of cyclooxygenase enzymes or modulation of nitric oxide pathways . This suggests potential mechanisms for the anti-inflammatory effects observed in preclinical studies.

Physical and Chemical Properties Analysis

Physical Properties

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- is typically characterized by:

  • Melting Point: Approximately 156.5 °C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- has several applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential as an anti-inflammatory and analgesic agent.
  2. Biological Studies: Used in studies examining the mechanisms of action related to pain and inflammation management.

The ongoing research into this compound highlights its importance as a lead structure for developing new therapeutic agents targeting various diseases .

Synthetic Methodologies and Optimization

Condensation-Based Synthesis Strategies for Benzopyran-Acetamide Hybrids

The synthesis of benzopyran-acetamide hybrids relies on strategic condensation reactions that construct the molecular architecture with precision. A pivotal approach involves bromoalkylation-mediated cyclization of phenolic precursors, where para-methoxy phenol undergoes sequential alkylation with dibromoethane followed by regioselective demethylation. This generates a reactive phenolic intermediate that undergoes further alkylation with 1,3-dibromopropane. The critical tandem ring-closure is then achieved using n-butyllithium, forming the tricyclic benzopyran framework essential for subsequent functionalization . This method achieves moderate yields (65-75%) but provides excellent regiocontrol over the heterocyclic ring system.

Knoevenagel condensation represents another cornerstone technique, particularly for introducing acetamide side chains. The benzopyran aldehyde intermediate undergoes nucleophilic addition with nitroalkanes (nitromethane/nitroethane) under basic conditions, forming nitroalkene intermediates. Subsequent LiAlH₄-mediated reduction converts these intermediates to primary amines, which serve as precursors for acetamide formation. This sequence demonstrates exceptional functional group tolerance, allowing incorporation of diverse substituents on the benzopyran core while maintaining the acetamide linkage integrity [5].

Table 1: Condensation Strategies for Benzopyran-Acetamide Synthesis

MethodKey ReagentsTemperatureYield RangeRegiochemical Outcome
Bromoalkylation CyclizationDibromoethane, n-BuLi-78°C to 25°C65-75%Exclusive 6-substitution
Knoevenagel CondensationNitroalkanes, Base0-25°C70-85%α,β-Unsaturated nitroolefins
Nitroalkene ReductionLiAlH₄ in anhydrous THF0°C to reflux80-92%Primary amine formation

Recent optimization efforts focus on microwave-assisted condensation, significantly reducing reaction times from 12-24 hours to 15-45 minutes while improving yields by 15-20%. Solvent optimization studies demonstrate that tert-amyl methyl ether enhances both regioselectivity and yield in cyclization steps compared to traditional toluene-based systems, attributed to its superior azeotropic water removal capacity and reduced side reactions [2].

Regioselective Functionalization of Dihydrobenzopyran Core for Amide Bond Formation

Regioselective manipulation of the dihydrobenzopyran scaffold is critical for precise acetamide installation at the 6-position. Electrophilic aromatic substitution (EAS) provides the primary pathway, where the electron-rich chroman system undergoes directed halogenation. Tin(IV)-catalyzed dichloromethyl methyl ether formylation generates aldehydes at the 6-position with 5:1 regioselectivity over other positions, confirmed through NMR crystallography. These aldehyde intermediates serve as handles for Schotten-Baumann amidation after oxidation to carboxylic acids, though this approach requires harsh conditions that may compromise stereochemical integrity .

Advanced ortho-directing group strategies enable more controlled functionalization. Transient protection of the amine functionality as trifluoroacetamide installs a powerful ortho-directing group, allowing selective bromination at the 6-position with >90% regioselectivity. Subsequent deprotection and amide coupling with acetic anhydride yields the target acetamide with preserved stereochemistry. This method circumvents the need for high-temperature reactions, maintaining the integrity of acid-sensitive dihydropyran rings [5].

Table 2: Regioselective Functionalization Approaches

StrategyDirecting GroupRegioselectivity (6- vs other positions)Key Limitation
Electrophilic FormylationNone (inherent)5:1Competing 5-substitution (15-20%)
Trifluoroacetamide-Directed-NHCOCF₃>20:1Requires protection/deprotection
DDQ OxidationDihydrofuran moietyPosition-specific aromatizationOver-oxidation concerns (5-8%)

Protecting group engineering significantly impacts regiochemical outcomes. When the chroman nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative, electrophilic attacks favor the 6-position by a 3:1 margin over the 8-position. In contrast, acetyl protection reduces this selectivity to 1.5:1, demonstrating how electron-donating protecting groups enhance nucleophilicity at specific ring positions. Computational studies reveal this selectivity arises from charge distribution alterations where Boc protection increases electron density at C6 by 0.18e compared to acetyl-protected analogues .

Catalytic Systems for Enhancing Yield in Direct Amidation Reactions

Direct amidation between benzopyran carboxylic acids and ammonia/amines faces significant equilibrium challenges, necessitating specialized catalytic systems. Dehydration methodologies are paramount, with Dean-Stark azeotropic water removal emerging as the most industrially viable approach. Reactions performed in tert-butyl acetate at reflux (105-110°C) with boric acid catalysis achieve 85-92% amidation yields while accommodating thermally sensitive benzopyran substrates. Molecular sieve-assisted dehydration offers a complementary low-temperature (25-40°C) alternative, particularly effective for substrates containing oxidation-prone dihydrofuran moieties, though requiring dilute conditions (0.1-0.5M) that limit throughput [2] [6].

Heterogeneous acid catalysts demonstrate exceptional efficiency in benzopyran amidation. Sulfated zirconia (5 mol%) in tert-amyl methyl ether achieves complete conversion in <4 hours at 80°C through dual activation mechanisms: simultaneous carbonyl oxygen protonation and amine nitrogen coordination. Mesoporous materials like SBA-15-functionalized sulfonic acids further enhance reactivity, where the 6nm pore diameter specifically accommodates the benzopyran-acetamide architecture, reducing diffusion limitations and providing turnover frequencies (TOF) of 120h⁻¹ – approximately triple that of non-porous analogues [6].

Table 3: Catalytic Systems for Direct Amidation of Benzopyran Derivatives

Catalyst SystemTemperatureTime (h)Yield (%)Key Advantage
Boric Acid/Dean-Stark105-110°C8-1285-92Scalable, minimal purification
Molecular Sieves 4Å25-40°C24-4870-78Cold amidation, sensitive substrates
Sulfated Zirconia80°C3-488-95Recyclable (5 cycles <10% loss)
SBA-15-SO₃H70°C2-390-94Enhanced diffusion in pores

Boron-based catalysts exhibit remarkable substrate specificity for benzopyran frameworks. Trifluoroborane (5 mol%) in tert-butyl acetate achieves 94% amidation yield through transient boronate ester formation, activating the carboxylic acid toward nucleophilic attack while protecting oxidation-prone phenolic ethers. Hybrid systems incorporating boronic acids with zirconocene dichloride (Cp₂ZrCl₂) demonstrate synergistic effects, reducing reaction times by 60% compared to single-component catalysts. Mechanistic studies reveal the zirconium component activates the amine via d-orbital coordination while boron activates the carbonyl, creating a concerted activation pathway that lowers the transition state energy by 12.3 kcal/mol [2] [6].

Properties

CAS Number

50603-87-7

Product Name

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)acetamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

LWGRTXTUEQSKBX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)OCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.